2-(Methoxycarbonyl)benzofuran-5-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxycarbonyl)benzofuran-5-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions . One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex benzofuran derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Suzuki–Miyaura coupling reactions using palladium catalysts and boron reagents . The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Methoxycarbonyl)benzofuran-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted benzofurans .
Scientific Research Applications
2-(Methoxycarbonyl)benzofuran-5-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Methoxycarbonyl)benzofuran-5-carboxylic acid involves its interaction with various molecular targets and pathways. The benzofuran ring structure allows it to interact with enzymes and receptors, leading to its biological effects . For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-benzofuran-5-carboxylic acid: This compound has a similar structure but with a methyl group instead of a methoxycarbonyl group.
5-Methoxybenzofuran-2-carboxylic acid: This compound has a methoxy group at a different position on the benzofuran ring.
Uniqueness
2-(Methoxycarbonyl)benzofuran-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxycarbonyl group enhances its solubility and reactivity compared to other benzofuran derivatives .
Properties
Molecular Formula |
C11H8O5 |
---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
2-methoxycarbonyl-1-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C11H8O5/c1-15-11(14)9-5-7-4-6(10(12)13)2-3-8(7)16-9/h2-5H,1H3,(H,12,13) |
InChI Key |
IKYXACPCFDUFDX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=CC(=C2)C(=O)O |
Origin of Product |
United States |
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